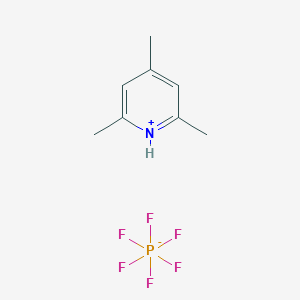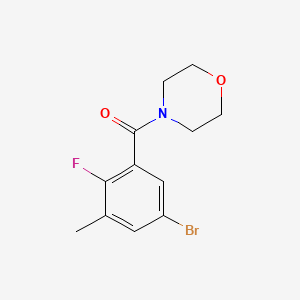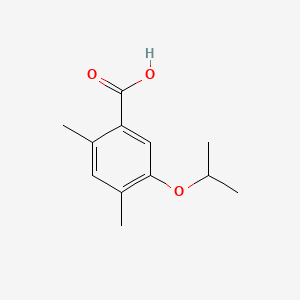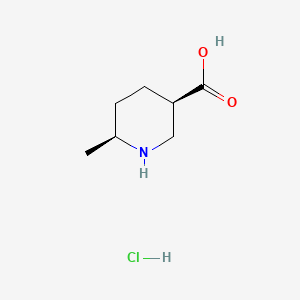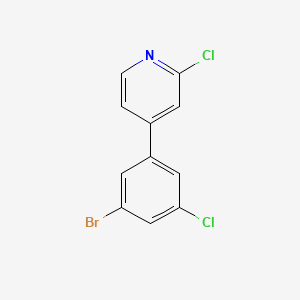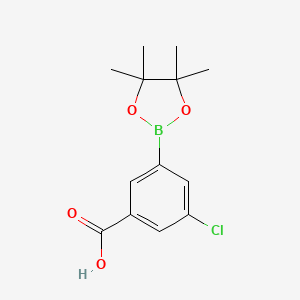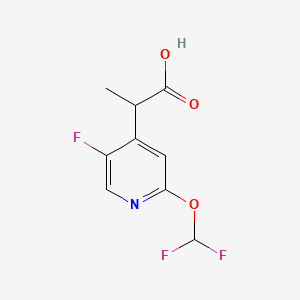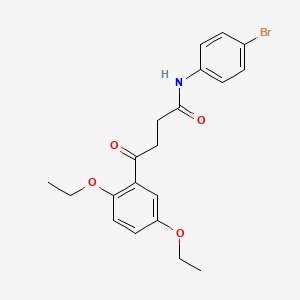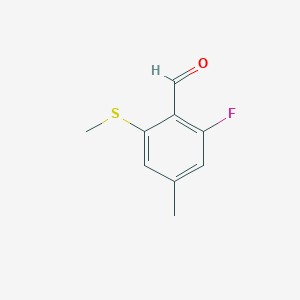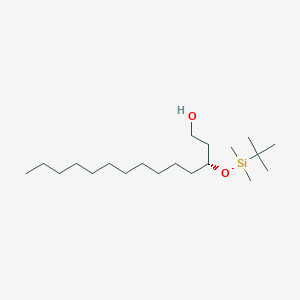
(R)-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of a long-chain alcohol. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol typically involves the protection of the hydroxyl group of ®-3-hydroxytetradecan-1-ol. The process can be summarized as follows:
Starting Material: ®-3-hydroxytetradecan-1-ol.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Catalyst: Imidazole or a similar base.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds via the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, facilitated by the base, resulting in the formation of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol.
Industrial Production Methods
While specific industrial production methods for ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Deprotection: ®-3-hydroxytetradecan-1-ol.
Oxidation: ®-3-oxotetradecan-1-ol or ®-3-tetradecanal.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is used in various fields of scientific research:
Chemistry: As a protected intermediate in the synthesis of complex molecules.
Biology: In the study of lipid metabolism and as a model compound for studying membrane interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free alcohol.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butyldiphenylsilyl)oxy)tetradecan-1-ol: Similar protecting group but with phenyl groups instead of methyl groups.
®-3-((Trimethylsilyl)oxy)tetradecan-1-ol: Uses a smaller trimethylsilyl group.
®-3-((Triisopropylsilyl)oxy)tetradecan-1-ol: Uses a bulkier triisopropylsilyl group.
Uniqueness
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is unique due to the balance it offers between steric bulk and ease of removal. The tert-butyldimethylsilyl group provides sufficient steric protection to the hydroxyl group while being easily removable under mild conditions, making it a versatile protecting group in organic synthesis.
Properties
Molecular Formula |
C20H44O2Si |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxytetradecan-1-ol |
InChI |
InChI=1S/C20H44O2Si/c1-7-8-9-10-11-12-13-14-15-16-19(17-18-21)22-23(5,6)20(2,3)4/h19,21H,7-18H2,1-6H3/t19-/m1/s1 |
InChI Key |
WOUDGKLRLYISOC-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC(CCO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





